1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane is an organic compound that features a bromomethyl group attached to a cyclobutoxy ring, which is further connected to a methyl-substituted cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclobutylmethyl compound using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. This includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-cyclobutoxy-4-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-1-cyclobutoxy-4-methylcyclohexane: Contains a hydroxymethyl group instead of a bromomethyl group.
1-(Methyl)-1-cyclobutoxy-4-methylcyclohexane: Lacks the bromomethyl group, having a methyl group instead.
Uniqueness
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C12H21BrO |
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Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutyloxy-4-methylcyclohexane |
InChI |
InChI=1S/C12H21BrO/c1-10-5-7-12(9-13,8-6-10)14-11-3-2-4-11/h10-11H,2-9H2,1H3 |
InChI Key |
WOSKSJSDPCHEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC2CCC2 |
Origin of Product |
United States |
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